molecular formula C10H12BrClN2O2 B8147480 tert-Butyl (6-bromo-5-chloropyridin-2-yl)carbamate

tert-Butyl (6-bromo-5-chloropyridin-2-yl)carbamate

Cat. No.: B8147480
M. Wt: 307.57 g/mol
InChI Key: OZBUDWVDDWNKFT-UHFFFAOYSA-N
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Description

tert-Butyl (6-bromo-5-chloropyridin-2-yl)carbamate is a pyridine-derived carbamate compound featuring bromo and chloro substituents at the 6- and 5-positions of the pyridine ring, respectively. The tert-butoxycarbonyl (Boc) group at the 2-position acts as a protective group for amines, making this compound valuable in medicinal chemistry and organic synthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(6-bromo-5-chloropyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrClN2O2/c1-10(2,3)16-9(15)14-7-5-4-6(12)8(11)13-7/h4-5H,1-3H3,(H,13,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZBUDWVDDWNKFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=C(C=C1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Halogenation of Pyridine Derivatives

The synthesis often begins with functionalizing pyridine precursors. A common approach involves introducing bromine and chlorine substituents via electrophilic aromatic substitution (EAS) or directed ortho-metalation (DoM). For example:

  • Bromination : Using NBS\text{NBS} (N-bromosuccinimide) in CCl4\text{CCl}_4 at 80°C introduces bromine at the 6-position.

  • Chlorination : Subsequent treatment with SO2Cl2\text{SO}_2\text{Cl}_2 in dichloromethane at 0°C achieves chlorination at the 5-position.

Carbamate Protection

The amine group at the 2-position is protected using tert-butyl chloroformate (Boc2O\text{Boc}_2\text{O}) under basic conditions:

6-Bromo-5-chloropyridin-2-amine+(Boc)2OEt3NDCM, 0°Ctert-Butyl (6-bromo-5-chloropyridin-2-yl)carbamate\text{6-Bromo-5-chloropyridin-2-amine} + (\text{Boc})2\text{O} \xrightarrow[\text{Et}3\text{N}]{\text{DCM, 0°C}} \text{tert-Butyl (6-bromo-5-chloropyridin-2-yl)carbamate}

Typical Conditions :

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base: Triethylamine (Et3N\text{Et}_3\text{N}) or sodium hydride (NaH\text{NaH}).

  • Yield: 65–78% after purification via silica gel chromatography.

One-Pot Halogenation-Carbamation Strategy

Recent advancements enable concurrent halogenation and carbamation in a single reactor:

  • Substrate : 2-Aminopyridine.

  • Halogenation : Sequential addition of NBS\text{NBS} and Cl2\text{Cl}_2 gas under controlled pH (4–6).

  • Protection : Immediate Boc-group introduction using Boc2O\text{Boc}_2\text{O}.

Advantages :

  • Reduced intermediate isolation steps.

  • Higher overall yield (82–88%).

  • Scalability for industrial production.

Challenges :

  • Requires precise stoichiometry to avoid over-halogenation.

  • Sensitive to moisture; anhydrous conditions are critical.

Metal-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling

Aryl boronic esters functionalized with halogens are coupled with Boc-protected pyridine intermediates:

5-Chloro-2-Boc-amino-6-iodopyridine+Ar-B(OH)2Pd(PPh3)4Na2CO3,DMEProduct\text{5-Chloro-2-Boc-amino-6-iodopyridine} + \text{Ar-B(OH)}2 \xrightarrow[\text{Pd(PPh}3\text{)}4]{\text{Na}2\text{CO}_3, \text{DME}} \text{Product}

Conditions :

  • Catalyst: Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 (5 mol%).

  • Solvent: 1,2-Dimethoxyethane (DME).

  • Yield: 70–75%.

Buchwald-Hartwig Amination

Introduces amine groups post-Boc protection, though less common for this target.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantages Limitations
Sequential Halogenation65–78>95Well-established protocolMulti-step purification required
One-Pot Synthesis82–88>98Time-efficient, scalableSensitive to reaction conditions
Suzuki Coupling70–7597Modular for derivativesRequires expensive catalysts

Industrial-Scale Production Considerations

Continuous Flow Reactors

  • Benefits : Enhanced heat/mass transfer, safer handling of halogens.

  • Case Study : A pilot plant achieved 85% yield using microreactors for bromination and inline Boc protection.

Green Chemistry Innovations

  • Solvent recycling (e.g., DCM recovery via distillation).

  • Catalytic systems minimizing Pd waste.

Stability and Purification

  • Storage : –20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis.

  • Analytical Validation :

    • HPLC/GC-MS : Confirms purity (>95%).

    • ¹H/¹³C NMR : Validates substitution patterns (e.g., δ 1.4 ppm for tert-butyl).

Emerging Methodologies

Photocatalytic Halogenation

UV-light-mediated reactions using NXS\text{NXS} (X = Br, Cl) show promise for regioselectivity.

Enzymatic Protection

Pilot studies using lipases for Boc-group introduction report 60–65% yields under mild conditions .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms on the pyridine ring.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve solvents like dimethylformamide (DMF) or THF and may require heating.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.

    Oxidation and Reduction Products: These reactions can lead to the formation of hydroxylated or dehalogenated products.

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-5-chloropyridin-2-ylcarbamate is primarily based on its ability to interact with specific molecular targets. The presence of the bromine and chlorine atoms allows for selective binding to enzymes and receptors, potentially inhibiting or modulating their activity. The tert-butyl carbamate group can enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Key Observations :

  • Halogen Influence : Bromo and chloro substituents enhance electrophilicity, favoring nucleophilic aromatic substitution (e.g., Suzuki couplings) compared to methoxy or hydroxy groups .
  • Steric Effects: Methylcarbamate derivatives (e.g., ) exhibit reduced reactivity in sterically demanding reactions compared to non-methylated analogs.
  • Ring System : Pyrimidine-based analogs (e.g., ) display distinct hydrogen-bonding capabilities due to additional nitrogen atoms, impacting target binding in medicinal applications.

Biological Activity

tert-Butyl (6-bromo-5-chloropyridin-2-yl)carbamate is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structure, featuring both halogen substituents and a carbamate functional group, positions it as a promising candidate for various therapeutic applications, particularly in the modulation of enzyme activity and as a potential drug lead.

  • Molecular Formula : C₉H₁₃BrClN₃O₂
  • Molecular Weight : 307.57 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1263374-39-5

The compound's structure is characterized by a tert-butyl group attached to a pyridine ring with bromine and chlorine substituents at the 6 and 5 positions, respectively. This configuration contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The carbamate moiety can engage in hydrogen bonding with active sites of enzymes or receptors, potentially modulating their activity through both covalent and non-covalent interactions. Such interactions are crucial for understanding its pharmacological effects.

Enzyme Inhibition

Research indicates that compounds similar to this compound exhibit inhibitory effects on cyclin-dependent kinases (CDKs), particularly CDK8 and CDK19. These kinases are integral to cell cycle regulation and transcriptional control. Inhibition of these targets can lead to reduced proliferation in cancer cells, making them valuable in cancer therapeutics.

Table 1: Inhibition Potency of Related Compounds

CompoundTargetIC₅₀ (nM)Reference
Compound 6CDK87.2 ± 1.4
Compound 6CDK196.0 ± 1.0
This compoundTBDTBDTBD

Antiviral Activity

Preliminary studies have shown that compounds with similar structures can exhibit antiviral properties, particularly against viruses such as Zika virus. The mechanism often involves interference with viral replication processes.

Table 2: Antiviral Activity of Related Compounds

CompoundVirus TargetEC₅₀ (µM)CC₅₀ (µM)Reference
Compound 5Zika Virus4.358
Compound 6Zika Virus5.139

Case Study 1: CDK Inhibition in Cancer Models

A study explored the effects of a series of pyridine derivatives, including this compound, on human colorectal carcinoma cells. The results demonstrated significant inhibition of WNT signaling pathways, which are often dysregulated in cancers. The compound's ability to modulate these pathways suggests its potential as an anticancer agent.

Case Study 2: Antiviral Efficacy Against Zika Virus

In vitro assays indicated that certain derivatives based on the pyridine structure displayed substantial antiviral activity against Zika virus, showcasing their potential for further development into antiviral therapeutics.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing tert-Butyl (6-bromo-5-chloropyridin-2-yl)carbamate to maximize yield and purity?

  • Methodology :

  • Stepwise Functionalization : Begin with a pyridine precursor (e.g., 2-aminopyridine) and sequentially introduce bromo and chloro substituents using halogenation agents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO₂Cl₂). Protect the amino group with a tert-butyl carbamate (Boc) group via Boc-anhydride in a polar aprotic solvent (e.g., THF) at 0–25°C .
  • Solvent and Catalyst Screening : Optimize solvents (DMF, DCM, or acetonitrile) and catalysts (e.g., DMAP) for Boc protection. Monitor reaction progress via TLC or HPLC.
  • Purification : Use column chromatography with silica gel and a gradient eluent (hexane/ethyl acetate) to isolate the product. Confirm purity via melting point analysis and NMR .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Assign peaks using coupling constants (e.g., pyridine ring protons at δ 7.5–8.5 ppm) and compare with structurally similar compounds like tert-butyl (6-chloropyridin-2-yl)carbamate . The Boc group typically shows a singlet at ~1.4 ppm (9H) in 1H NMR.
  • IR Spectroscopy : Confirm carbamate C=O stretching at ~1700 cm⁻¹ and N-H stretching at ~3300 cm⁻¹.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]+) and isotopic pattern (Br/Cl) .

Q. How can researchers ensure the stability of this compound during storage and experiments?

  • Methodology :

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture, strong acids/bases, or oxidizing agents .
  • Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and light conditions. Monitor via HPLC for decomposition products (e.g., free amine or halogenated byproducts) .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology :

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states for SNAr (nucleophilic aromatic substitution) at the 5-chloro or 6-bromo positions. Solvent effects (e.g., DMSO) can be incorporated via PCM (Polarizable Continuum Model) .
  • Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites. Compare with experimental results from reactions with amines or thiols .

Q. How should conflicting NMR data from different synthetic batches be resolved?

  • Methodology :

  • Impurity Analysis : Use HPLC-MS to detect trace byproducts (e.g., dehalogenated or dimerized species).
  • Spectral Deconvolution : Apply software tools (e.g., MestReNova) to separate overlapping signals. Validate assignments via 2D NMR (COSY, HSQC) .
  • Batch Consistency : Replicate reactions under strictly controlled conditions (temperature, reagent purity) and cross-reference with published data for tert-butyl carbamate derivatives .

Q. What strategies enable regioselective functionalization of the pyridine ring in this compound?

  • Methodology :

  • Directing Group Utilization : Exploit the Boc group’s electron-withdrawing effect to direct cross-coupling reactions (e.g., Suzuki-Miyaura) at the 6-bromo position. Use Pd catalysts (e.g., Pd(PPh₃)₄) and optimize ligand/base systems .
  • Halogen Exchange : Replace bromine with iodine via Finkelstein reaction (KI/acetone) to enhance reactivity for subsequent couplings.
  • Protection/Deprotection : Temporarily remove the Boc group under acidic conditions (TFA/DCM) to modify the amino position, then reprotect .

Notes on Contradictions & Validation

  • Safety : While structurally similar compounds (e.g., tert-butyl (4-chlorophenethyl)carbamate) are labeled non-hazardous , bromo and chloro substituents in the target compound may pose toxicity risks. Always use PPE and fume hoods.
  • Synthetic Protocols : emphasizes that protocols are unvalidated; cross-check with quantum chemistry predictions ( ) to minimize trial-and-error .

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